molecular formula C15H8Cl2INO B12610731 N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-70-5

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide

Cat. No.: B12610731
CAS No.: 647025-70-5
M. Wt: 416.0 g/mol
InChI Key: AJMBLMLLFLZDHO-UHFFFAOYSA-N
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Description

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a synthetic organic compound characterized by a multi-halogenated phenyl ring system. Its structure incorporates dichloro and iodo substituents, which can influence its electronic properties and reactivity, alongside a phenylethynyl group that may contribute to molecular rigidity and potential interactions with biological targets through π-stacking. The formamide group provides a hydrogen-bonding donor and acceptor capability. This specific arrangement of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. For example, structurally related compounds containing halogenated rings are frequently investigated in medicinal chemistry for their biological activity . Indole derivatives, for instance, are widely studied for their anti-cancer, anti-microbial, and anti-inflammatory properties, highlighting the research interest in complex heterocyclic and aromatic systems . Researchers may utilize this compound as a key building block in the synthesis of novel compounds for high-throughput screening or as a precursor in catalyst-free coupling reactions. This product is intended for research purposes in a laboratory setting and is strictly designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

647025-70-5

Molecular Formula

C15H8Cl2INO

Molecular Weight

416.0 g/mol

IUPAC Name

N-[4,6-dichloro-3-iodo-2-(2-phenylethynyl)phenyl]formamide

InChI

InChI=1S/C15H8Cl2INO/c16-12-8-13(17)15(19-9-20)11(14(12)18)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,19,20)

InChI Key

AJMBLMLLFLZDHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C(=CC(=C2I)Cl)Cl)NC=O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Halogen Substitution : The introduction of chlorine and iodine substituents on the aromatic ring is achieved through electrophilic substitution using halogenating agents such as iodine monochloride or N-chlorosuccinimide.
  • Alkynylation : Phenylethynyl groups are introduced via Sonogashira coupling, which involves palladium catalysts and copper co-catalysts.
  • Formamide Functionalization : The final step involves the addition of a formamide group using reagents like dimethylformamide (DMF) or formic acid derivatives.

Specific Reaction Pathways

Below are detailed pathways for synthesizing this compound:

Pathway 1: Halogenation and Alkynylation

  • Reaction Conditions :

    • Solvent: Dichloromethane (DCM) or acetonitrile (MeCN)
    • Catalyst: Palladium(II) acetate and triphenylphosphine
    • Temperature: Room temperature to 50°C
    • Base: Cesium carbonate (Cs2CO3)
  • Procedure :

    • Start with a precursor aromatic compound.
    • Perform halogenation by adding iodine monochloride in DCM under mild conditions.
    • Introduce the phenylethynyl group using phenylacetylene in the presence of palladium catalysts.
  • Yield :

    • Typical yields range between 70% and 85%, depending on reaction optimization.

Pathway 2: Formamide Functionalization

  • Reaction Conditions :

    • Solvent: Dimethylformamide (DMF)
    • Catalyst: Copper/alumina composite
    • Reducing Agent: Hydrogen peroxide
    • Temperature: 25°C to 100°C
  • Procedure :

    • React the halogenated aromatic intermediate with formic acid or DMF in the presence of a catalyst.
    • Maintain mild temperature conditions to avoid decomposition.
    • Purify via silica gel column chromatography.
  • Yield :

    • Yields can reach up to 83% under optimized conditions.

Green Chemistry Approach

Recent advancements have introduced environmentally friendly methods for synthesizing formamides, including this compound:

  • Catalyst-Free Method :

    • Using carbon dioxide and organic amines as raw materials.
    • Employing hydrogen silanes as reducing agents under ambient pressure and temperature conditions (25–100°C).
  • Advantages :

    • Avoids heavy metal catalysts.
    • Reduces waste generation.
    • Simplifies product separation.

Comparison of Methods

Method Key Reagents/Catalysts Temperature Range Yield (%) Environmental Impact
Halogenation + Alkynylation Palladium(II), Cesium carbonate Room temp–50°C 70–85 Moderate
Formamide Functionalization Copper/alumina + H₂O₂ 25–100°C Up to 83 Moderate
Green Chemistry CO₂ + Hydrogen silanes Ambient Variable Low

Notes on Optimization

  • Reaction time and temperature significantly impact yield and purity.
  • Catalyst loading should be minimized to reduce costs while maintaining efficiency.
  • Purification steps such as recrystallization or chromatography are essential for isolating the target compound.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide has been investigated for its potential therapeutic applications, particularly in the modulation of protein kinases. Protein kinases are crucial in various signaling pathways and are often implicated in cancer and other diseases.

Case Study: Protein Kinase Inhibition

A study highlighted the compound's ability to inhibit specific protein kinases involved in tumor progression. The compound demonstrated significant activity against kinases associated with various cancers, suggesting its potential as a lead compound for developing anti-cancer therapies .

Material Science

In material science, this compound is explored for its properties as a precursor in synthesizing advanced materials.

Applications in Organic Electronics

The compound has been utilized in the synthesis of organic electronic materials, particularly in organic light-emitting diodes (OLEDs). Its unique structural features contribute to improved charge transport properties and light-emitting efficiency.

Case Study: Synthesis of OLED Materials

Research indicates that incorporating this compound into polymer matrices enhances the performance of OLEDs. The resulting materials exhibited higher luminescence and stability under operational conditions .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its derivatives are synthesized for various applications ranging from pharmaceuticals to agrochemicals.

Synthesis of Novel Compounds

The compound has been employed as a precursor for synthesizing novel heterocyclic compounds that exhibit biological activity. These derivatives have shown promise in antibacterial and antifungal applications.

Case Study: Derivative Synthesis

A notable study synthesized several derivatives from this compound, evaluating their biological activities against various pathogens. Some derivatives demonstrated significant antimicrobial effects, indicating potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets. The halogen atoms and the phenylethynyl group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The formamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Electronic Properties

The target compound’s halogenation pattern (Cl, I) and phenylethynyl group distinguish it from other formamides:

  • N-(2,4-Dichloro-6-(phenylethynyl)phenyl)formamide (S2i) : Lacks iodine but shares dichloro and phenylethynyl substituents. Its synthesis via formylation of an aniline derivative achieved 90% yield, suggesting efficient methodology for analogous compounds .
  • N-(4′-Chloro-[1,1′-biphenyl]-2-yl)formamide: Features a biphenyl group instead of phenylethynyl.
  • (Diphenylphosphoryl)-N-(4-chlorophenyl)formamide: Incorporates a phosphoryl group, enhancing electron-withdrawing effects. Such derivatives are intermediates in organocatalytic reactions, unlike the target compound’s halogen-dominated electronic profile .
Table 1: Substituent and Structural Comparisons
Compound Key Substituents Electronic Effects Structural Features
Target Compound 4,6-Cl, 3-I, phenylethynyl Strong electron-withdrawing Rigid, planar ethynyl linkage
S2i 2,4-Cl, phenylethynyl Moderate electron-withdrawing Similar rigidity to target
N-(4′-Chloro-biphenyl-2-yl)formamide 4′-Cl, biphenyl Moderate electron-withdrawing Non-coplanar phenyl rings
Phosphoryl-formamide 4-Cl, diphenylphosphoryl Very strong electron-withdrawing Polar phosphoryl group

Physicochemical Properties

  • Crystallinity : The phenylethynyl group in the target compound likely enhances planarity and crystallinity compared to biphenyl derivatives . Iodine’s heavy-atom effect may facilitate X-ray crystallography, as seen in phosphoryl-formamides .
  • Solubility : Halogenation (Cl, I) reduces solubility in polar solvents, whereas phosphoryl groups increase polarity .

Biological Activity

N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₀Cl₂I N
  • Molecular Weight : 347.150 g/mol
  • CAS Number : 647025-67-0

This compound functions primarily as an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is implicated in various neurological disorders and is a target for drug development aimed at treating conditions such as anxiety, depression, and schizophrenia .

Antitumor Activity

Recent studies indicate that derivatives of this compound exhibit potent antitumor activity. For instance, a related compound has shown significant inhibition of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are critical in tumor growth and metastasis. In vivo evaluations demonstrated that these compounds could markedly reduce tumor growth in xenograft models .

Cardiovascular Effects

Compounds similar to this compound have been explored for their cardiovascular effects. Research suggests that these compounds can prevent and treat cardiovascular diseases by modulating specific signaling pathways involved in heart function and vascular health .

Case Studies

  • In Vivo Studies : A study involving a derivative of this compound demonstrated its efficacy in reducing tumor size in RT112 bladder cancer xenograft models. The compound's mechanism involved selective inhibition of FGFR signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .
  • Pharmacological Profiling : Another study highlighted the compound's ability to modulate glutamate signaling, which is crucial for neuronal communication. This modulation was linked to improved cognitive function in animal models, suggesting potential applications in neurodegenerative diseases .

Data Table: Biological Activities

Activity TypeCompound DerivativeObserved EffectReference
Antitumor ActivityNVP-BGJ398Significant tumor growth inhibition
Cardiovascular EffectsSimilar benzamide derivativesPrevention of cardiovascular diseases
Cognitive EnhancementmGluR5 modulatorsImproved cognitive function

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